Cas no 929626-17-5 (Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative commonly used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the pinacol boronate group enhances stability and handling compared to free boronic acids, while the methyl ester functionality offers versatility for further derivatization. This compound is valuable in pharmaceutical and materials science research, enabling efficient aryl-aryl bond formation. Its well-defined structure and compatibility with various reaction conditions make it a reliable choice for constructing complex molecular architectures. Proper storage under inert conditions is recommended to maintain stability.
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate structure
929626-17-5 structure
Product Name:Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS No:929626-17-5
MF:C15H21BO4
MW:276.135844945908
MDL:MFCD11858366
CID:839825
PubChem ID:16063150
Update Time:2025-05-20

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • 3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester
    • Benzoic acid, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
    • Benzoic acid, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
    • 3-Methyl-5-methoxycarbonylphenylboronic acid pinacol ester
    • 3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester
    • SY334655
    • Z2044754882
    • AS-3266
    • 929626-17-5
    • 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzoic Acid Methyl Ester
    • CS-0175810
    • METHYL3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOATE
    • MFCD11858366
    • 3-Methyl-5-methoxycarbonylphenylboronic acid,pinacol ester
    • SB40006
    • 3-(Methoxycarbonyl)-5-methylphenylboronic Acid Pinacol Ester
    • DB-088618
    • SCHEMBL7475416
    • AKOS016003693
    • EN300-363391
    • (3-(METHOXYCARBONYL)-5-METHYLPHENYL)BORONIC ACID PINACOL ESTER
    • methyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • DTXSID30581635
    • MDL: MFCD11858366
    • Inchi: 1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
    • InChI Key: PQEGFCISHQGIJO-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C)C=C(B2OC(C)(C)C(C)(C)O2)C=1)OC

Computed Properties

  • Exact Mass: 276.1532893g/mol
  • Monoisotopic Mass: 276.1532893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.8Ų

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Pricemore >>

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JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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M321185-1g
Methyl 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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$ 195.00 2022-06-04
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M321185-10g
Methyl 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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$ 1515.00 2022-06-04
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CM135957-1g
methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
929626-17-5 95%
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abcr
AB273646-1 g
3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester, 97%; .
929626-17-5 97%
1g
€189.80 2023-04-26
abcr
AB273646-5 g
3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester, 97%; .
929626-17-5 97%
5g
€481.40 2023-04-26

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, rt → reflux
Reference
Preparation of 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine compounds as HPK1 inhibitor and application
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Pinacolborane ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ;  24 h, 80 °C
Reference
Arenes to anilines and aryl ethers by sequential iridium-catalyzed borylation and copper-catalyzed coupling
Tzschucke, C. Christoph; Murphy, Jaclyn M.; Hartwig, John F., Organic Letters, 2007, 9(5), 761-764

Production Method 3

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  43 h, rt
Reference
Synthesis of diverse 3-Azido-5-(azidomethyl)benzene derivatives via formal C-H azidation and functional group-selective transformations
Nishiyama, Yoshitake; Misawa, Yoshihiro; Hazama, Yuki; Oya, Kazuhiro; Yoshida, Suguru; et al, Heterocycles, 2019, 99(2), 1053-1072

Production Method 4

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  24 - 144 h, rt
Reference
Formal C-H-Azidation Based Shortcut to Diazido Building Blocks for the Versatile Preparation of Photoaffinity Labeling Probes
Yoshida, Suguru; Misawa, Yoshihiro; Hosoya, Takamitsu, European Journal of Organic Chemistry, 2014, 2014(19), 3991-3995

Production Method 5

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Isopropanol ,  Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ;  1 h, 75 °C
1.2 18 h
Reference
Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics
Slack, Eric D.; Colacot, Thomas J., Organic Letters, 2021, 23(5), 1561-1565

Production Method 6

Reaction Conditions
1.1 Catalysts: Pinacolborane ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium(1+) Solvents: Cyclohexane ;  80 °C
Reference
Conversion of 1,3-disubstituted arenes to chiral α,α-diaryl methylammonium chlorides using arene borylation
Boebel, Timothy A.; Hartwig, John F., Tetrahedron, 2008, 64(29), 6824-6830

Production Method 7

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  10 min, rt
1.2 4 h, 80 °C
Reference
Synthesis of Trifunctional Bis-azide Photoaffinity Probe
Klein, Larry L.; Petukhova, Valentina, Synthetic Communications, 2013, 43(16), 2242-2245

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  16 h, 80 °C
Reference
Generation of monoaryl-λ3-iodanes from arylboron compounds through IPSO-substitution
Nakano, Ayako; Okabe, Yukino; Matsuoka, Keitaro; Komami, Narumi; Watanabe, Keito; et al, Heterocycles, 2021, 103(2), 670-677

Production Method 9

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  23 °C; 24 h, 80 °C
Reference
Highly Selective and Divergent Acyl and Aryl Cross-Couplings of Amides via Ir-Catalyzed C-H Borylation/N-C(O) Activation
Gao, Pengcheng; Szostak, Michal, Organic Letters, 2020, 22(15), 6010-6015

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  1.5 h, 90 °C
Reference
Preparation of substituted heterocyclic aryl-alkyl-aryl compounds as thrombin inhibitors
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ;  20 min, 100 °C
Reference
Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity
Larsen, Matthew A.; Wilson, Conner V.; Hartwig, John F., Journal of the American Chemical Society, 2015, 137(26), 8633-8643

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Raw materials

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Preparation Products

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Suppliers

Amadis Chemical Company Limited
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(CAS:929626-17-5)Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Order Number:A1045715
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Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:20
Price ($):238.0/835.0
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Additional information on Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 929626-17-5)

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 929626-17-5) is a highly specialized organic compound with significant applications in modern organic synthesis and materials science. This compound is characterized by its unique structure, which incorporates a benzoate ester group and a dioxaborolane moiety. The presence of the dioxaborolane ring introduces interesting electronic and steric properties, making this compound a valuable building block in various chemical reactions.

The methyl benzoate core of this compound serves as a versatile platform for further functionalization. The dioxaborolane group, specifically the 4,4,5,5-tetramethyl-substituted derivative, is known for its stability and reactivity in cross-coupling reactions. Recent studies have highlighted the use of such boron-containing compounds in Suzuki-Miyaura couplings, where they act as efficient partners for palladium-catalyzed bond formations. This has opened new avenues for the synthesis of complex aromatic systems with tailored electronic properties.

One of the most notable advancements involving Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is its role in the construction of advanced materials. Researchers have employed this compound to synthesize novel π-conjugated systems that exhibit enhanced electrical conductivity and photovoltaic properties. These materials hold promise for applications in organic electronics and optoelectronics.

Furthermore, the dioxaborolane group in this compound has been shown to participate in unprecedented [n + m] cycloaddition reactions under specific conditions. These reactions have led to the formation of highly strained ring systems with unique chemical reactivity. Such findings underscore the importance of this compound as a tool for exploring uncharted territories in organic chemistry.

In terms of synthesis, Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is typically prepared through a multi-step process involving boronate esterification and subsequent functionalization. The reaction conditions are carefully optimized to ensure high yields and selectivity. Recent advances in catalytic methods have further streamlined its production process.

The integration of this compound into medicinal chemistry has also garnered attention. Its ability to modulate biological pathways through precise molecular interactions has made it a candidate for drug discovery programs targeting various therapeutic areas. Preclinical studies suggest that derivatives of this compound may exhibit potent bioactivity against certain disease models.

Looking ahead, the continued exploration of Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,dioxaborolan -yl)benzoate is expected to yield further breakthroughs in its application across diverse fields. Its unique combination of structural features positions it as a key player in advancing both fundamental research and industrial applications.

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Amadis Chemical Company Limited
(CAS:929626-17-5)Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
A1045715
Purity:99%/99%
Quantity:5g/25g
Price ($):238.0/835.0
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